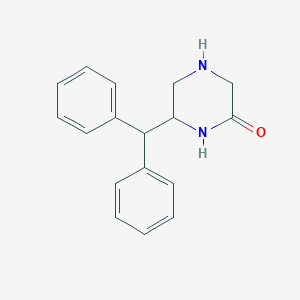
Piperazinone, 6-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinone,6-(diphenylmethyl)-(9ci) is a chemical compound with the molecular formula C19H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone,6-(diphenylmethyl)-(9ci) typically involves the reductive alkylation of piperazinone. One common method includes the use of sodium hydride for deprotonation, followed by treatment with benzyl chloride derivatives. For example, the reaction of piperazinone with 2-benzofuranyl methyl chloride or p-methoxybenzyl chloride can yield the desired compound .
Industrial Production Methods
Industrial production methods for Piperazinone,6-(diphenylmethyl)-(9ci) are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely employed to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Piperazinone,6-(diphenylmethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reductive alkylation is a common method to modify the piperazinone core.
Substitution: N-alkylation and other substitution reactions can be performed using different alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium hydride and alkyl halides are frequently used in reductive alkylation.
Substitution: Alkyl halides such as benzyl chloride derivatives are commonly used.
Major Products Formed
The major products formed from these reactions include various N-alkylated derivatives of Piperazinone,6-(diphenylmethyl)-(9ci), which can have different functional groups attached to the nitrogen atoms .
Aplicaciones Científicas De Investigación
Piperazinone,6-(diphenylmethyl)-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors, such as sigma receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders and pain management.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazinone,6-(diphenylmethyl)-(9ci) involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various neurological processes, including calcium homeostasis and modulation of ion channels. By binding to these receptors, Piperazinone,6-(diphenylmethyl)-(9ci) can influence cellular signaling pathways and potentially exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound of Piperazinone,6-(diphenylmethyl)-(9ci), known for its use in pharmaceuticals.
Ethylenediamine: Another related compound with similar structural features.
Piperazinones: A class of compounds that includes various derivatives with different substituents.
Uniqueness
Piperazinone,6-(diphenylmethyl)-(9ci) is unique due to its specific diphenylmethyl substitution, which can confer distinct chemical and biological properties. This substitution can enhance its binding affinity to certain receptors and influence its reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
6-benzhydrylpiperazin-2-one |
InChI |
InChI=1S/C17H18N2O/c20-16-12-18-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2,(H,19,20) |
Clave InChI |
KLBLBZBRTDRSAD-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
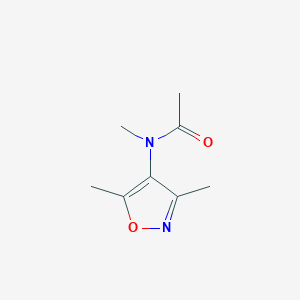
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
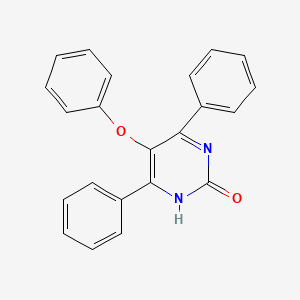
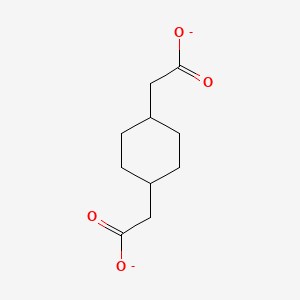
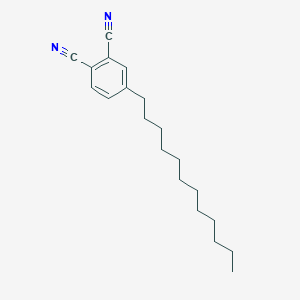
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
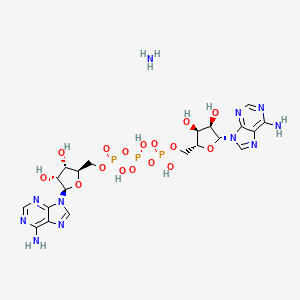
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)

![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
